N-(3-acetamidophenyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamidophenyl)pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazine ring substituted with a carboxamide group and a 3-acetamidophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3-acetamidophenylamine. The reaction is usually carried out in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method allows for the rapid heating of the reaction mixture, leading to shorter reaction times and higher efficiency compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The reaction conditions typically involve the use of solvents like dichloromethane, ethanol, or dimethylformamide, and may require heating or refluxing to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death . The compound’s structure allows it to interact with enzymes and proteins, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
N-(3-acetamidophenyl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives, such as:
N-(4-chlorophenyl)pyrazine-2-carboxamide: This compound has similar antimicrobial properties but differs in its substitution pattern, which affects its biological activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its antitubercular activity, this compound has a different alkyl substitution, leading to variations in its efficacy and mechanism of action.
N-(4-fluorobenzyl)pyrazine-2-carboxamide: This derivative also exhibits antimicrobial activity but has a unique substitution that influences its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H12N4O2 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12N4O2/c1-9(18)16-10-3-2-4-11(7-10)17-13(19)12-8-14-5-6-15-12/h2-8H,1H3,(H,16,18)(H,17,19) |
InChI Key |
KHTDOBAQTFPETA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.